molecular formula C15H13N3S B1654452 N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine CAS No. 23282-97-5

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1654452
CAS No.: 23282-97-5
M. Wt: 267.4 g/mol
InChI Key: RSVVSFGLTRDYOF-UHFFFAOYSA-N
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Description

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative. The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiadiazole derivatives .

Scientific Research Applications

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, disrupt DNA replication, and interfere with protein synthesis. These interactions lead to the inhibition of cell growth and proliferation, making the compound effective against microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both phenyl and phenylmethyl groups, which enhance its biological activity and specificity. The combination of these substituents provides the compound with distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

CAS No.

23282-97-5

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-16-15-18-17-14(19-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

InChI Key

RSVVSFGLTRDYOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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